2-Methoxystilbene
Description
2-Methoxystilbene is a stilbene derivative characterized by a methoxy group (-OCH₃) substituted at the 2-position of the benzene ring in the trans-stilbene framework. Its structure has been confirmed via spectroscopic methods, including ¹H-NMR (δ 2.42 ppm for methyl protons) and ¹³C-NMR (19.9 ppm for the methyl carbon) . The compound is synthesized via palladium-catalyzed Mizoroki-Heck reactions in aqueous media, which offer high efficiency and eco-friendly conditions . Notably, this compound serves as a precursor in photocyclization reactions to generate methoxyphenanthrenes, such as 1-methoxyphenanthrene, which has applications in materials science and solid-state fluorescence studies .
Its structural flexibility allows for diverse modifications, enabling tailored interactions with biological targets.
Properties
CAS No. |
15638-10-5 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
InChI Key |
FLQOKJWUYDGZIT-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxystilbene typically involves the use of cross-coupling reactions. One common method is the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, 2-methoxybenzyl bromide can be coupled with styrene under these conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar cross-coupling techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxystilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrostilbene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxyquinones, while reduction can produce dihydrostilbenes .
Scientific Research Applications
2-Methoxystilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: Research indicates its potential in cancer therapy due to its ability to inhibit cell proliferation.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxystilbene involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It modulates the NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Anticancer: It inhibits cell proliferation by interfering with cell cycle progression and inducing apoptosis.
Comparison with Similar Compounds
Antimicrobial Activity
- 4-Methoxystilbene and 3-methoxy-4,4'-hydroxystilbene demonstrate superior activity against Botrytis cinerea compared to pterostilbene, a well-known antifungal stilbene . The methoxy group at C4 in 4-methoxystilbene enhances membrane permeability, while hydroxyl groups in 3-methoxy-4,4'-hydroxystilbene facilitate hydrogen bonding with microbial targets .
Enzyme Inhibition
- 2-Methoxy-4'-methylthio-trans-stilbene is a potent CYP1A1 inhibitor due to hydrophobic interactions with the enzyme’s active site, whereas its dimethoxy analogue (2,4'-dimethoxy-trans-stilbene) lacks efficacy, underscoring the critical role of substituent electronegativity and steric effects .
- Methoxy and methylthio-substituted stilbenes (e.g., 3-methoxy-5-methylthio-trans-stilbene ) inhibit CYP1B1, with quantitative structure-activity relationship (QSAR) studies highlighting the importance of substituent polarity and spatial arrangement .
Antioxidant and Chemopreventive Effects
- Pinostilbene Hydrate (3,4'-dihydroxy-5-methoxy-trans-stilbene) exhibits antioxidant activity comparable to resveratrol, attributed to its hydroxyl groups’ radical-scavenging capacity .
Key Research Findings
Substituent Position Dictates Activity : Methoxy at C2 or C4 significantly alters biological outcomes. For example, 4-methoxystilbene outperforms this compound in antifungal assays .
Synergistic Effects : Combining methoxy with hydroxyl or methylthio groups (e.g., 3-methoxy-4,4'-hydroxystilbene) enhances target selectivity .
Structural Rigidity : Trans-configuration is critical for bioactivity, as cis-isomers often show reduced potency due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
